2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride
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Overview
Description
2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
The synthesis of 2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride can be achieved through several synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia under acidic conditions.
Wallach synthesis: This method uses the dehydrogenation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the cyclization of amino nitriles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the efficiency of the process .
Chemical Reactions Analysis
2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits .
Properties
Molecular Formula |
C13H19Cl2N3 |
---|---|
Molecular Weight |
288.21 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydro-1H-benzo[f]benzimidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H17N3.2ClH/c14-6-5-13-15-11-7-9-3-1-2-4-10(9)8-12(11)16-13;;/h7-8H,1-6,14H2,(H,15,16);2*1H |
InChI Key |
NRNFZNBTAIOSSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC3=C(C=C2C1)NC(=N3)CCN.Cl.Cl |
Origin of Product |
United States |
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